N-benzyl-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
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Overview
Description
N-benzyl-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a benzyl group, a methoxy group, and a carboxamide group attached to the pyrazole ring
Mechanism of Action
Target of Action
Pyrazole derivatives are known for their diverse pharmacological effects . They have been found in many important synthetic drug molecules, which bind with high affinity to multiple receptors .
Mode of Action
It is known that pyrazole derivatives interact with their targets, leading to changes in cellular processes . The compound may prevent oxidative damage, indirectly inhibiting aberrant cell growth without causing significant toxicity .
Biochemical Pathways
Pyrazole synthesis involves several biochemical pathways, including the silver-mediated [3 + 2] cycloaddition of n-isocyanoiminotriphenylphosphorane to terminal alkynes .
Pharmacokinetics
The pharmacokinetics of pyrazole derivatives are generally influenced by their chemical structure .
Result of Action
Pyrazole derivatives are known for their diverse pharmacological effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically involves the following steps:
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Formation of the Pyrazole Ring: : The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with an appropriate 1,3-dicarbonyl compound. This reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid.
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Introduction of the Benzyl Group: : The benzyl group is introduced via a nucleophilic substitution reaction. This can be achieved by reacting the pyrazole intermediate with benzyl chloride in the presence of a base such as potassium carbonate or sodium hydroxide.
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Methoxylation: : The methoxy group is introduced by reacting the benzylated pyrazole with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.
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Carboxamidation: : The final step involves the introduction of the carboxamide group. This can be achieved by reacting the methoxylated pyrazole with an appropriate amine, such as methylamine, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
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Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
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Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and methoxy positions, using reagents such as halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Benzyl chloride in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different functional groups replacing the benzyl or methoxy groups.
Scientific Research Applications
N-benzyl-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide has found applications in various fields of scientific research:
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Chemistry: : The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
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Biology: : In biological research, the compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.
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Medicine: : The compound is investigated for its potential pharmacological effects. It is evaluated for its ability to interact with specific biological targets, such as enzymes or receptors, which could lead to the development of new drugs.
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Industry: : In the industrial sector, the compound is used as an intermediate in the production of agrochemicals, pharmaceuticals, and other fine chemicals. Its versatility makes it valuable in various manufacturing processes.
Comparison with Similar Compounds
N-benzyl-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide can be compared with other similar compounds, such as:
N-benzyl-3-methoxy-1H-pyrazole-4-carboxamide: Lacks the methyl group, which may affect its chemical reactivity and biological activity.
N-benzyl-1-methyl-1H-pyrazole-4-carboxamide: Lacks the methoxy group, which may influence its solubility and interaction with biological targets.
N-benzyl-3-methoxy-1-methyl-1H-pyrazole-5-carboxamide: The carboxamide group is positioned differently, potentially altering its chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-benzyl-3-methoxy-1-methylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-16-9-11(13(15-16)18-2)12(17)14-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQXXTQFUMCGLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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